Superior αvβ5 Binding Affinity Distinguishes Cilengitide from Pan-αv Inhibitors CWHM-12 and MK-0429
Cilengitide demonstrates high-affinity binding to αvβ5 integrin with an IC₅₀ of 8 nM in a standardized solid-phase binding assay [1]. In contrast, the pan-αv inhibitor CWHM-12 exhibits a markedly weaker αvβ5 IC₅₀ of 61 nM under comparable conditions, representing a 7.6-fold lower affinity . This differential is critical for studies where αvβ5 antagonism is a primary mechanism of action. While MK-0429 shows sub-nanomolar potency against αvβ5 (IC₅₀ ~0.1-0.5 nM), it is a non-peptide pan-inhibitor with distinct physicochemical properties and oral bioavailability, making it a poor comparator for peptide-based experimental systems .
| Evidence Dimension | αvβ5 Integrin Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | CWHM-12: 61 nM; MK-0429: 0.1-0.5 nM |
| Quantified Difference | Cilengitide exhibits 7.6-fold higher affinity for αvβ5 than CWHM-12; MK-0429 is 16-80x more potent but is a non-peptide pan-inhibitor |
| Conditions | Solid-phase binding assay (ELISA-like format) using immobilized natural ECM ligands |
Why This Matters
For researchers investigating αvβ5-mediated processes (e.g., angiogenesis, cell adhesion), Cilengitide provides a balanced dual αvβ3/αvβ5 inhibition profile that is not achievable with CWHM-12 due to its weak αvβ5 binding.
- [1] Kapp, T. G., Rechenmacher, F., Neubauer, S., Maltsev, O. V., Cavalcanti-Adam, E. A., Zarka, R., ... & Kessler, H. (2017). A comprehensive evaluation of the activity and selectivity profile of ligands for RGD-binding integrins. Scientific Reports, 7(1), 39805. View Source
